molecular formula C10H6Cl6O3 B13746143 Hexanate CAS No. 25056-70-6

Hexanate

Cat. No.: B13746143
CAS No.: 25056-70-6
M. Wt: 386.9 g/mol
InChI Key: FFRUQSUMDFNBLG-UHFFFAOYSA-N
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Description

Hexanate, also known as hexanoate, is an ester derived from hexanoic acid. Esters are organic compounds formed by the reaction of a carboxylic acid and an alcohol. Hexanoate is commonly found in nature and is known for its pleasant odor, often contributing to the fragrances of fruits and flowers. It is used in various industries, including food, cosmetics, and pharmaceuticals, due to its aromatic properties.

Preparation Methods

Hexanoate can be synthesized through esterification, a reaction between hexanoic acid and an alcohol in the presence of a mineral acid catalyst. The general reaction is as follows:

Hexanoic Acid+AlcoholHexanoate+Water\text{Hexanoic Acid} + \text{Alcohol} \rightarrow \text{Hexanoate} + \text{Water} Hexanoic Acid+Alcohol→Hexanoate+Water

For example, ethyl hexanoate can be prepared by reacting hexanoic acid with ethanol:

Hexanoic Acid+EthanolEthyl Hexanoate+Water\text{Hexanoic Acid} + \text{Ethanol} \rightarrow \text{Ethyl Hexanoate} + \text{Water} Hexanoic Acid+Ethanol→Ethyl Hexanoate+Water

Industrial production methods often involve the use of catalysts to increase the reaction rate and yield. Catalytic methods, including the use of chemical, biological, and chemo-enzymatic systems, have been employed to synthesize esters efficiently .

Chemical Reactions Analysis

Hexanoate undergoes various chemical reactions, including:

    Hydrolysis: Hexanoate can be hydrolyzed back to hexanoic acid and alcohol in the presence of water and an acid or base catalyst.

    Oxidation: Hexanoate can be oxidized to form hexanoic acid.

    Reduction: Reduction of hexanoate can lead to the formation of hexanol.

    Substitution: Hexanoate can undergo nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.

Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of hexanoate depends on its specific application. For example, in the biosynthesis of cannabinoids, hexanoate is converted to hexanoyl-CoA by an acyl-activating enzyme. This enzyme activates hexanoate and other fatty acids, facilitating their incorporation into the cannabinoid biosynthetic pathway .

In pharmaceuticals, hexanoate derivatives like hydroxyprogesterone hexanoate exert their effects by binding to progesterone receptors in the uterus, ovaries, breasts, and central nervous system. This binding regulates gene transcription and plays a vital role in the female reproductive system .

Comparison with Similar Compounds

Hexanoate is similar to other esters derived from carboxylic acids, such as ethyl acetate and methyl butyrate. These esters share common properties, including pleasant odors and uses in flavorings and perfumes. hexanoate is unique due to its specific applications in cannabinoid biosynthesis and its role in pharmaceuticals.

Similar compounds include:

Hexanoate’s uniqueness lies in its specific applications and the distinct properties it imparts to various products.

Properties

CAS No.

25056-70-6

Molecular Formula

C10H6Cl6O3

Molecular Weight

386.9 g/mol

IUPAC Name

2-(2,4,5-trichlorophenoxy)ethyl 2,2,2-trichloroacetate

InChI

InChI=1S/C10H6Cl6O3/c11-5-3-7(13)8(4-6(5)12)18-1-2-19-9(17)10(14,15)16/h3-4H,1-2H2

InChI Key

FFRUQSUMDFNBLG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCCOC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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